(3,4-Dichloro-phenyl)-ethyl-amine
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Overview
Description
(3,4-Dichloro-phenyl)-ethyl-amine is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichloro-phenyl)-ethyl-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as chlorination of the benzene ring followed by amination. Advanced purification techniques, including chromatography, are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl-ethyl-amines with various functional groups.
Scientific Research Applications
(3,4-Dichloro-phenyl)-ethyl-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,4-Dichloro-phenyl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may interact with receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
3,4-Dichloro-phenyl)-methyl-amine: Similar structure but with a methyl group instead of an ethyl group.
3,4-Dichloro-phenyl)-propyl-amine: Similar structure but with a propyl group instead of an ethyl group.
3,4-Dichloro-phenyl)-isopropyl-amine: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: (3,4-Dichloro-phenyl)-ethyl-amine is unique due to its specific ethylamine group, which imparts distinct chemical and biological properties. The presence of two chlorine atoms on the phenyl ring enhances its reactivity and potential for various chemical transformations.
Properties
IUPAC Name |
3,4-dichloro-N-ethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKQGMBZOYBQCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549929 |
Source
|
Record name | 3,4-Dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17847-40-4 |
Source
|
Record name | 3,4-Dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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